N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide
Description
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide is a halogenated aromatic carboxamide featuring a naphthalene backbone substituted at the 1-position with a carboxamide group. The aromatic phenyl ring in the amide moiety is further functionalized with a bromine atom at the 2-position and a methyl group at the 4-position.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c1-12-9-10-17(16(19)11-12)20-18(21)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHHXZDHFDWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Naphthalene-1-Carboxylic Acid Derivatives
The precursor naphthalene-1-carboxylic acid is often functionalized with activating groups to enhance reactivity. For example, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid is prepared via Miyaura borylation, enabling subsequent cross-coupling reactions.
Carbodiimide-Mediated Amide Bond Formation
The activated naphthoic acid (80 mg) is dissolved in dichloromethane (8 mL) under nitrogen. 4-Dimethylaminopyridine (DMAP, 39 mg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 77 mg) are added at 0°C, followed by dropwise addition of 2-bromo-4-methylaniline (27 μL). The reaction proceeds overnight at room temperature, yielding the target amide in 52% after column chromatography.
Critical Parameters:
- Solvent: Dichloromethane minimizes side reactions.
- Temperature: Initial activation at 0°C prevents premature coupling.
- Catalyst: DMAP accelerates acyl transfer.
Spectroscopic Validation:
- 1H NMR (DMSO-d6): δ 7.82–7.85 (m, 3H, naphthyl H), 7.29 (d, J=8.1 Hz, 1H, aryl H), 2.41 (s, 3H, CH3).
Bromination of Preformed Aromatic Amides
An alternative route involves brominating pre-synthesized N-(4-methylphenyl)naphthalene-1-carboxamide. This method, adapted from PMC2602954, uses controlled bromination to avoid over-substitution:
Friedel-Crafts Acylation
Toluene undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of AlCl3, yielding N-(4-methylphenyl)naphthalene-1-carboxamide.
Regioselective Bromination
The intermediate (10 mmol) is dissolved in dichloromethane and treated with bromine (1.1 eq) and catalytic AlCl3 (5 mol%) at 0°C. The reaction selectively brominates the ortho position relative to the methyl group, achieving quantitative conversion.
Optimization Insights:
- Solvent: Dichloromethane enhances electrophilic substitution.
- Catalyst: AlCl3 polarizes Br2, generating Br+ for electrophilic attack.
- Temperature: 0°C prevents di- or tri-bromination.
Yield Comparison:
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Carbodiimide coupling | 52 | >95 |
| Bromination of preform | 89 | >98 |
Suzuki-Miyaura Cross-Coupling for Advanced Intermediates
Recent advancements employ palladium-catalyzed cross-coupling to introduce the bromophenyl moiety late in the synthesis. A representative protocol from CN104860885B involves:
Boronic Ester Preparation
Naphthalene-1-carboxamide is functionalized with a pinacol boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl2.
Coupling with 2-Bromo-4-methyliodobenzene
The boronic ester (30 mg) reacts with 2-bromo-4-methyliodobenzene (17 mg) in a mixture of ethanol, toluene, and water (2:1:1) using Pd(PPh3)2Cl2 (5 mg) and Na2CO3 (18 mg) at 85°C for 2 hours. This method achieves 56% yield after chromatography.
Advantages:
- Enables modular synthesis of derivatives.
- Tolerates diverse functional groups.
Critical Analysis of Synthetic Routes
Efficiency and Scalability
- Carbodiimide method: Suitable for small-scale synthesis but limited by moderate yields.
- Bromination of preforms: High-yielding but requires hazardous bromine handling.
- Suzuki coupling: Ideal for late-stage diversification but costly due to Pd catalysts.
Spectroscopic Characterization
Unambiguous confirmation of structure relies on:
Industrial-Scale Considerations
For bulk production, the bromination route is preferred due to:
- Cost-effectiveness: Avoids expensive coupling reagents.
- High atom economy: Bromine incorporation exceeds 90%.
- Simplified purification: Crystallization from ethanol/water yields >98% purity.
Biological Activity
N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a carboxamide group and a bromo-methylphenyl moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses such as apoptosis or proliferation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The compound's cytotoxic effects were evaluated using the MTT assay, revealing a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| U-87 | 7.8 |
These results suggest that the compound may induce apoptosis through oxidative stress mechanisms, as indicated by increased reactive oxygen species (ROS) levels in treated cells .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound may exert its antibacterial effects by disrupting bacterial cell membranes or inhibiting essential metabolic processes .
Study on Anticancer Mechanism
In a detailed study examining the anticancer mechanism of this compound, researchers observed that treatment led to significant changes in apoptosis-related protein expression. Specifically, there was a notable decrease in Bcl-2 levels and an increase in caspase activity, suggesting that the compound promotes apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The research utilized disk diffusion methods to assess inhibition zones, confirming the compound's effectiveness against multiple strains. The results indicated that the presence of the bromine atom enhances antimicrobial activity compared to non-brominated analogs .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of naphthalene derivatives, including N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide. Research indicates that compounds with naphthalene moieties exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human colon cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study:
A study evaluated the effects of naphthalene derivatives on MDA-MB-231 breast cancer cells, revealing that specific compounds led to a significant reduction in cell viability. The mechanism was associated with increased reactive oxygen species (ROS) levels, suggesting a potential for developing these compounds as anticancer agents .
1.2 Antimicrobial Properties
Naphthalene-based compounds have also demonstrated antimicrobial activity. The presence of bromine in this compound enhances its efficacy against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes and increasing ROS production .
Data Table: Antimicrobial Activity of Naphthalene Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15.6 | Staphylococcus aureus |
| Other Naphthalene Derivative | 31 | Escherichia coli |
| Control (Streptomycin) | 1.9 | Escherichia coli |
Materials Science
2.1 Polymer Synthesis
Naphthalene derivatives are valuable in polymer chemistry for synthesizing functional polymers with tailored properties. This compound can be utilized as a monomer in the production of high-performance polymers that exhibit thermal stability and mechanical strength .
Case Study:
Research on the polymerization of naphthalene derivatives has shown that incorporating brominated naphthalenes leads to polymers with enhanced electrical conductivity and thermal properties, making them suitable for applications in electronic devices and coatings .
Environmental Applications
3.1 Environmental Remediation
The environmental implications of naphthalene derivatives are also noteworthy. Compounds like this compound can act as agents for the degradation of pollutants due to their reactivity with organic contaminants in soil and water systems.
Case Study:
A study investigated the degradation of polycyclic aromatic hydrocarbons (PAHs) using naphthalene derivatives as catalysts, demonstrating their effectiveness in breaking down these hazardous compounds into less harmful substances . The results indicated that such compounds could be integrated into bioremediation strategies to enhance pollutant removal from contaminated sites.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide ()
- Molecular Formula: C₁₇H₁₂BrNO₂ vs. C₁₈H₁₄BrNO (target compound).
- Key Differences: The hydroxyl group at the 1-position of the naphthalene ring (vs. Bromine substitution at the 3-position on the phenyl ring (vs. 2-bromo-4-methylphenyl in the target) alters steric and electronic profiles. The 2-bromo-4-methyl configuration in the target compound may confer greater steric hindrance and lipophilicity, influencing binding interactions in biological systems.
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalene-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) ()
- Structural Complexity: Incorporates a pyrazole ring, sulfonamide group, and dimethylamino-naphthalene moiety.
- Functional Implications : The sulfonamide and pyrazole groups enhance hydrogen-bonding and π-stacking capabilities compared to the simpler carboxamide in the target compound. Such features are critical in enzyme inhibition (e.g., kinase targets) but may reduce metabolic stability .
2-bromo-N-phenyl-1-cyclohexene-1-carboxamide ()
- Backbone Variation : Cyclohexene ring replaces naphthalene, introducing conformational flexibility.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated using standard atomic weights.
Q & A
Q. What are the common synthetic routes for N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a brominated aryl amine (e.g., 2-bromo-4-methylaniline) with a naphthalene carbonyl derivative. Key steps include:
- Bromination: Use of bromine or N-bromosuccinimide (NBS) to introduce bromine into the aromatic ring .
- Amide Coupling: Activation of the carboxylic acid (naphthalene-1-carboxylic acid) using reagents like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the aryl amine under inert conditions .
- Optimization: Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalyst use (e.g., DMAP for amidation) improve yield and purity .
Q. What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the brominated phenyl group (δ 7.2–7.8 ppm for aromatic protons) and the naphthalene carboxamide moiety .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peak at ~385 m/z) .
- X-ray Crystallography: Resolves bond angles and spatial arrangement; refinement using SHELXL is standard .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches at ~1640–1670 cm⁻¹ .
Q. What preliminary biological activities have been reported for this compound?
Answer:
- Antimicrobial Activity: In vitro assays show inhibition against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL, linked to the bromine atom’s electrophilic reactivity .
- Anti-inflammatory Effects: Reduces TNF-α production in macrophage models (IC₅₀ ~10 µM) via NF-κB pathway modulation .
- Enzyme Inhibition: Moderate activity against COX-2 (40% inhibition at 50 µM) .
Advanced Research Questions
Q. How can crystallographic data refinement for this compound be optimized using modern software?
Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes noise .
- SHELX Suite: Use SHELXL for least-squares refinement, adjusting parameters like R1 (target <5%) and wR2 (weighted residuals) .
- Twinned Data Handling: For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/E provides robust phasing solutions .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Answer:
- Bromine Position: 2-Bromo substitution on the phenyl ring enhances bioactivity compared to 3- or 4-bromo analogs due to steric and electronic effects .
- Naphthalene Modifications: Substitution at the 2-position of naphthalene reduces solubility but improves receptor binding in kinase inhibition assays .
- Amide Linker: Replacing the carboxamide with sulfonamide decreases cytotoxicity (e.g., IC₅₀ shifts from 5 µM to >50 µM in cancer cell lines) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Answer:
- Standardized Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Dose-Response Validation: Replicate studies with ≥3 independent experiments and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis: Cross-reference datasets from ToxCast or PubChem to identify outliers .
Q. What toxicological considerations are critical for safe handling in laboratory settings?
Answer:
- Acute Toxicity: Rodent studies indicate an LD₅₀ >500 mg/kg (oral), suggesting moderate toxicity; use PPE (gloves, goggles) to prevent dermal/oral exposure .
- Metabolic Byproducts: Hepatic CYP450 metabolism generates reactive quinone intermediates; monitor for glutathione depletion in cell models .
- Environmental Impact: Follow EPA guidelines for disposal due to persistence in aquatic systems (half-life >30 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
